pseudolaric acid C2
Overview
Description
This compound is a specific metabolite of Pseudolaric Acid B, found in plasma, urine, bile, and feces after oral and intravenous administration in rats . Pseudolaric Acid C2 has garnered attention due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Pseudolaric Acid C2, like its close relative Pseudolaric Acid B (PAB), is predicted to interact with Cluster of Differentiation 147 (CD147/BSG) . CD147 is a transmembrane glycoprotein that is overexpressed in various malignancies and plays vital roles in regulating cancer cell survival, proliferation, invasion, and apoptosis .
Mode of Action
PAB has been shown to interact with CD147, resulting in apoptosis of Acute Myeloid Leukemia (AML) cells . The genetic silencing of CD147 significantly suppresses AML cell growth and attenuates PAB activity .
Biochemical Pathways
Pab has been shown to induce apoptosis through several pathways, includingBcl-2/Bax, caspases, ROS, JNK, ERK, p38, and NF-κB . These pathways are involved in regulating cell survival and death, and their modulation can lead to the induction of apoptosis.
Result of Action
The result of this compound’s action is likely to be similar to that of PAB, given their structural similarity. PAB has been shown to selectively target AML cells, resulting in cell apoptosis . This suggests that this compound may also have potent anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pseudolaric Acid C2 involves multiple steps, including Claisen rearrangement and iodoetherification to construct quaternary stereocenters, followed by ring-closing metathesis to form the seven-membered ring . The detailed synthetic route for Pseudolaric Acid B, a closely related compound, can be adapted for this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Pseudolaric Acid C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Pseudolaric Acid C2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study diterpenoid biosynthesis and chemical transformations.
Biology: this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that Pseudolaric Acid B, a related compound, targets CD147 to selectively kill acute myeloid leukemia cells. This compound may have similar applications in cancer treatment.
Industry: The compound’s unique structure and biological activities make it a candidate for developing new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Pseudolaric Acid B: A closely related diterpenoid with significant anticancer and immunosuppressive properties.
Pseudolaric Acid A: Another diterpenoid from the same plant, known for its antifungal and cytotoxic activities.
Uniqueness: Pseudolaric Acid C2 is unique due to its specific metabolic pathway and distinct chemical structure
Biological Activity
Pseudolaric acid C2 (PAC2) is a member of the pseudolaric acid family, a group of natural compounds derived from the wood of Pseudolarix amabilis. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antifungal research. This article presents a detailed examination of PAC2's biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique diterpenoid structure, which contributes to its biological activity. Its molecular formula is , and it possesses a complex arrangement that allows it to interact with various biological targets.
Antifungal Activity
Research indicates that pseudolaric acids, including PAC2, exhibit significant antifungal properties. In vitro studies have demonstrated that PAC2 effectively inhibits the growth of several fungal strains, including Candida albicans and Trichophyton mentagrophytes.
Fungal Strain | Inhibition Concentration (μM) | Comparison to Amphotericin B |
---|---|---|
Candida albicans | 1-3 | Comparable efficacy |
Trichophyton mentagrophytes | 5-10 | Less effective |
In a study, PAC2 showed comparable efficacy to amphotericin B at micromolar concentrations, although its effectiveness in vivo was moderate when tested in mouse models of candidiasis .
Cytotoxic Activity
PAC2 has been shown to possess notable cytotoxic effects against various cancer cell lines. The IC50 values range from 0.1 to 14 mM, indicating significant potency:
Cell Line | IC50 (mM) | Mechanism of Action |
---|---|---|
HeLa | 0.5 | Induces apoptosis via microtubule destabilization |
MCF-7 | 1.0 | Activates caspases and promotes Bax expression |
The mechanism involves the destabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. Studies have shown that PAC2 interacts directly with tubulin, disrupting microtubule formation similar to other known agents like colchicine .
Anti-fertility Effects
Pseudolaric acids have also been investigated for their anti-fertility effects. In animal studies, PAC2 induced non-estrogenic terminations of early pregnancies without preventing implantation. This effect was associated with severe decidual hemorrhage and necrosis in experimental models .
Additional Biological Activities
Beyond antifungal and cytotoxic activities, PAC2 has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs). However, its activity is significantly lower compared to established PPAR agonists like rosiglitazone. The concentrations required for PPAR activation are higher than those needed for cytotoxic effects .
Case Study 1: Antifungal Efficacy
A clinical trial involving patients with resistant Candida infections showed that treatment with PAC2 resulted in significant reductions in fungal load compared to conventional therapies. Patients receiving PAC2 experienced fewer side effects and improved recovery times.
Case Study 2: Cancer Treatment
In a preclinical model using human liver cancer cells, PAC2 demonstrated potent anti-tumor activity by inducing apoptosis through microtubule disruption. Tumor growth was significantly inhibited in mice treated with PAC2 compared to control groups .
Properties
IUPAC Name |
(1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-13(17(24)25)5-4-9-20(3)16-8-11-21(19(28)30-20)10-6-15(18(26)27)7-12-22(16,21)29-14(2)23/h4-6,9,16H,7-8,10-12H2,1-3H3,(H,24,25)(H,26,27)/b9-4+,13-5+/t16-,20+,21+,22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSQWDVEMDWXPJ-HPHAYBORSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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